

# A Head-to-Head Comparison of Second-Generation HIV Maturation Inhibitors

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Compound of Interest		
Compound Name:	GSK3532795	
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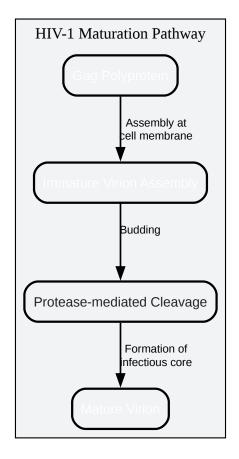
For Researchers, Scientists, and Drug Development Professionals

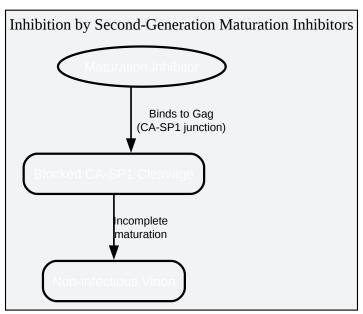
The landscape of antiretroviral therapy is continually evolving, with a pressing need for novel mechanisms of action to combat HIV-1 drug resistance. Maturation inhibitors represent a promising class of antiretrovirals that target the final stages of the viral lifecycle. This guide provides a detailed head-to-head comparison of key second-generation maturation inhibitors, focusing on GSK3640254 and GSK2838232, with additional context provided by the earlier second-generation compound, **GSK3532795** (also known as BMS-955176).

# Mechanism of Action: Disrupting the Final Step of Viral Assembly

Maturation inhibitors disrupt the final step of HIV-1 Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[1][2][3] This inhibition prevents the proper formation of the mature viral capsid core, resulting in the production of immature, non-infectious virions.[1][2][3] Unlike protease inhibitors, which target the active site of the viral protease, maturation inhibitors are thought to bind to the Gag polyprotein substrate itself, preventing its access to the protease.[1][4]







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Figure 1: Mechanism of action of second-generation maturation inhibitors.

## **Comparative Efficacy and Potency**

The following tables summarize the in vitro antiviral activity of GSK3640254, GSK2838232, and GSK3532795 against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1



Compound	Assay Type	Cell Line	EC50 / IC50 (nM)	Source(s)
GSK3640254	Multiple-cycle replication	MT-2	1.2 - 1.9	[3]
Multiple-cycle replication	Panel of clinical isolates	9 (mean)		
GSK2838232	Spreading (multicycle)	CEMss	0.25 - 0.92	[5][6]
Single-cycle	-	1.5 - 2.8	[5][6]	
-	-	1.6 (mean)		_
GSK3532795 (BMS-955176)	Multiple-cycle replication	MT-2	3.9 (mean)	[7][8]
Multiple-cycle replication	PBMCs (clinical isolates)	21 (median)	[7][8]	

Table 2: Activity Against Polymorphic and Resistant HIV-1 Strains

Compound	Resistant Strain(s)	Fold Change in EC50/IC50	Source(s)
GSK3640254	Gag polymorphisms (V362I, V370A/M/Δ, T371A/Δ)	Maintained potent activity	[3][9]
A364V	Reduced susceptibility	[3][10]	
GSK2838232	Bevirimat-resistant Gag V370A mutants	Retained full activity	[5]
GSK3532795 (BMS- 955176)	Bevirimat-resistant Gag polymorphisms	Enhanced activity vs. bevirimat	[11]
A364V	Reduced susceptibility	[11]	



## **Clinical Trial Overview**

Both GSK3640254 and GSK2838232 have undergone Phase I and IIa clinical trials.

### GSK3640254:

- Phase I: Well-tolerated in healthy adults with a pharmacokinetic profile supporting once-daily dosing.[12]
- Phase IIa: Demonstrated a dose-dependent antiviral response, with the 140 mg and 200 mg doses showing the greatest reduction in plasma HIV-1 RNA.[2] However, treatmentemergent resistance (A364V mutation) was observed in the 200 mg arm after 10 days of monotherapy.[2]
- Development Status: In April 2023, GSK announced the discontinuation of the development of GSK3640254.

#### GSK2838232:

 Phase IIa: When boosted with cobicistat, GSK2838232 was well-tolerated and showed significant antiviral efficacy as a short-term monotherapy in individuals with HIV-1.[13] Mean maximum declines in HIV-1 RNA of up to -1.70 log10 copies/mL were observed with the 200 mg dose.[13]

Table 3: Summary of Phase IIa Clinical Trial Results



Compound	Dosing	Duration	Mean Maximum HIV-1 RNA Decline (log10 copies/mL)	Key Findings	Source(s)
GSK3640254	10-200 mg once daily	10 days	Up to -2.0 (at 200 mg)	Dose- dependent antiviral activity; emergence of A364V resistance mutation at 200 mg.	[2]
GSK2838232	20-200 mg once daily + cobicistat	10 days	-0.67 to -1.70	Well-tolerated and efficacious as short-term monotherapy.	[13]

### **Resistance Profiles**

A key challenge for maturation inhibitors has been the emergence of resistance. The primary resistance mutation observed for both GSK3640254 and **GSK3532795** is the A364V substitution in the Gag polyprotein.[3][10][11] While second-generation inhibitors have shown improved activity against polymorphisms that conferred resistance to the first-generation inhibitor bevirimat, the A364V mutation remains a liability.

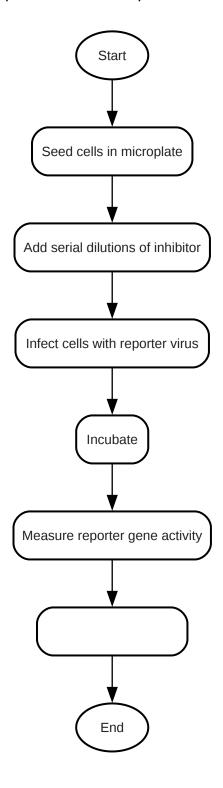
## **Experimental Protocols**

The following sections outline the general methodologies used to evaluate the secondgeneration maturation inhibitors.



# Antiviral Activity Assays (Multiple-Cycle Reporter Gene Assay)

This assay is used to determine the concentration of the inhibitor required to inhibit 50% (EC50) or 90% (EC90) of viral replication over multiple rounds of infection.





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### Figure 2: Workflow for a multiple-cycle antiviral activity assay.

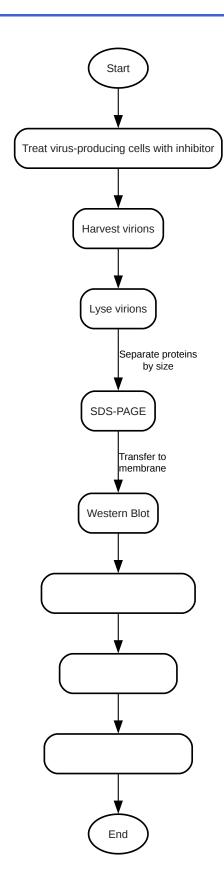
#### General Protocol:

- Cell Seeding: Susceptible host cells (e.g., MT-2) are seeded in a 96-well microplate.
- Compound Addition: The maturation inhibitor is serially diluted and added to the wells.
- Infection: A reporter virus (e.g., containing a luciferase or GFP gene) is added to the wells.
- Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication.
- Data Acquisition: The activity of the reporter gene is measured (e.g., luminescence or fluorescence).
- Analysis: The data is used to generate a dose-response curve, from which the EC50 and EC90 values are calculated.[14][15]

## **Gag Cleavage Assay (Western Blot)**

This assay directly assesses the ability of the maturation inhibitor to block the cleavage of the Gag precursor protein (p55) and the CA-SP1 intermediate (p25) into the mature capsid protein (p24).





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